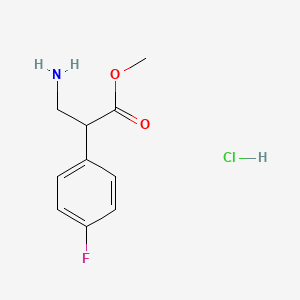

Methyl 3-amino-2-(4-fluorophenyl)propanoate hydrochloride

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The systematic identification of this compound involves multiple nomenclature systems and registry numbers that reflect its structural complexity. According to International Union of Pure and Applied Chemistry standards, the compound is formally designated as methyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride, with the CAS registry number 925412-81-3. The molecular formula is established as C₁₀H₁₃ClFNO₂, with a molecular weight of 233.67 grams per mole.

The IUPAC nomenclature follows the systematic naming convention where the propanoate backbone serves as the primary chain, with the methyl ester functionality at the carboxyl terminus. The amino group occupies the third carbon position, while the 4-fluorophenyl substituent is located at the same carbon center. The hydrochloride designation indicates the presence of the compound as a salt form with hydrochloric acid, which enhances its solubility characteristics and stability in aqueous environments.

Alternative nomenclature systems provide additional structural identifiers, including the InChI key FTWIARNFLMJNJP-UHFFFAOYSA-N and the SMILES representation O=C(OC)CC(N)C1=CC=C(F)C=C1.[H]Cl. These standardized chemical identifiers facilitate database searches and ensure accurate compound identification across different chemical information systems.

| Chemical Identifier | Value |

|---|---|

| IUPAC Name | methyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride |

| CAS Registry Number | 925412-81-3 |

| Molecular Formula | C₁₀H₁₃ClFNO₂ |

| Molecular Weight | 233.67 g/mol |

| InChI Key | FTWIARNFLMJNJP-UHFFFAOYSA-N |

Structural Relationship to Fluorinated Phenylalanine Derivatives

This compound demonstrates significant structural relationships to the broader family of fluorinated phenylalanine derivatives, which constitute an important class of amino acid analogs in pharmaceutical research. The compound shares fundamental structural motifs with naturally occurring phenylalanine, including the aromatic benzene ring system and the amino acid backbone, but differs critically in the positioning of functional groups and the presence of fluorine substitution.

The fluorinated phenylalanine family encompasses various positional isomers where fluorine atoms can occupy ortho, meta, or para positions on the phenyl ring. In the case of this compound, the para-fluorine substitution pattern (4-fluorophenyl) represents one of the most extensively studied configurations due to its favorable pharmacological properties. Research has demonstrated that fluorine substitution at the para position can significantly alter the electronic properties of the aromatic ring, affecting both the compound's reactivity and its interaction with biological targets.

Comparative analysis with other fluorinated phenylalanine derivatives reveals distinct structural differences. For instance, 4-fluoro-L-phenylalanine methyl ester hydrochloride (CAS 64231-55-6) represents the direct phenylalanine analog where the amino group occupies the alpha position relative to the carboxyl group. In contrast, the subject compound features the amino group at the beta position, creating a fundamentally different structural arrangement that impacts its chemical behavior and potential biological activity.

The synthetic approaches to fluorinated phenylalanines have been extensively documented in the literature, with various methodologies including asymmetric hydrogenation, Knoevenagel condensation, and coupling reactions with boronic acids. These synthetic strategies have enabled the preparation of diverse fluorinated derivatives, each with unique structural features and potential applications in drug discovery programs.

Isomeric Considerations and Stereochemical Configuration

The stereochemical aspects of this compound present important considerations for understanding its chemical identity and potential biological activity. Unlike conventional alpha-amino acids that possess a single chiral center, this compound features the amino group at the beta position, which creates distinct stereochemical possibilities depending on the exact structural arrangement.

Analysis of related compounds in the literature reveals the complexity of stereochemical assignments within this chemical family. For example, methyl (S)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS 64231-55-6) represents the S-configuration of the traditional phenylalanine derivative. This compound exhibits specific optical rotation values of [α]D²⁰ = +16 ± 1° (C=1 in methanol), indicating its stereochemical purity and configuration.

The structural relationship between different isomeric forms becomes apparent when examining the positional arrangements of functional groups. Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride (CAS 1209305-92-9) represents a closely related structural isomer where the 4-fluorophenyl group is connected through a methylene bridge to the second carbon of the propanoate chain. This structural variation significantly impacts the compound's three-dimensional conformation and potential biological interactions.

Spectroscopic characterization techniques, including nuclear magnetic resonance and mass spectrometry, provide essential tools for distinguishing between different isomeric forms and confirming stereochemical assignments. The InChI codes serve as standardized representations of the three-dimensional molecular structure, enabling precise identification of stereochemical relationships among related compounds.

| Isomeric Variant | CAS Number | Key Structural Difference |

|---|---|---|

| Methyl 3-amino-3-(4-fluorophenyl)propanoate HCl | 925412-81-3 | Amino and fluorophenyl on same carbon |

| Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl | 64231-55-6 | Traditional phenylalanine arrangement |

| Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate HCl | 1209305-92-9 | Benzyl linkage to fluorophenyl group |

The stereochemical considerations extend beyond simple configurational assignments to include conformational preferences and dynamic behavior in solution. Fluorine substitution patterns can significantly influence the conformational landscape of these molecules, affecting their binding affinities and selectivities for biological targets. The para-fluorine substitution typically introduces electronic effects that can stabilize certain conformational states while destabilizing others, creating unique three-dimensional profiles that distinguish these compounds from their non-fluorinated analogs.

Properties

IUPAC Name |

methyl 3-amino-2-(4-fluorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(6-12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHHJHICGYBCMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)C1=CC=C(C=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-amino-2-(4-fluorophenyl)propanoate hydrochloride is a compound of interest in medicinal chemistry due to its significant biological activity. This article explores its pharmacological properties, potential therapeutic applications, and the mechanisms underlying its biological interactions.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClF NO

- Molecular Weight : 197.21 g/mol

- CAS Number : 181519-32-4

The presence of a para-fluorophenyl group enhances the compound's lipophilicity, which is crucial for its bioavailability and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in pharmacological contexts. Notable findings include:

- Anticancer Potential : The compound has been studied as a precursor in the synthesis of potential anti-cancer agents. Its structural features may influence its interaction with cancer cell receptors, promoting apoptosis or inhibiting proliferation.

- Enzyme Modulation : It has shown potential in modulating biological pathways by interacting with specific enzymes or receptors, which may lead to therapeutic effects in various diseases.

The mechanisms through which this compound exerts its biological effects are primarily elucidated through:

- Molecular Docking Studies : These studies assess the binding affinity of the compound to various biological targets, providing insights into its efficacy as a drug candidate. The fluorine atom enhances binding interactions due to increased electronegativity, affecting the compound's overall activity.

- In Vitro Assays : Laboratory assays have demonstrated the compound's ability to inhibit specific pathways associated with disease progression, particularly in cancer models.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-amino-2-(4-fluorophenyl)propanoate | Contains a para-fluoro substituent | Enhances potency and lipophilicity |

| Methyl 3-amino-2-(phenyl)propanoate | Lacks fluorine atom | May exhibit different biological activity |

| Methyl 3-amino-2-(4-chlorophenyl)propanoate | Contains chlorine instead of fluorine | Alters binding affinity and pharmacokinetics |

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that this compound significantly inhibited cell growth in various cancer cell lines. The compound induced apoptosis through caspase activation pathways.

- Enzymatic Interaction : Research highlighted the compound's role in modulating enzyme activity related to metabolic pathways. Specifically, it was found to inhibit enzymes involved in the biosynthesis of critical metabolites, showcasing its potential as a therapeutic agent for metabolic disorders.

- Toxicology Profile : Preliminary toxicological assessments indicate that while the compound exhibits promising biological activity, it also has irritant properties that necessitate careful handling and further investigation into its safety profile.

Scientific Research Applications

Scientific Research Applications

Methyl 3-amino-2-(4-fluorophenyl)propanoate hydrochloride has a wide range of applications across various fields:

Medicinal Chemistry

- Drug Development : This compound is investigated for its potential use in developing new pharmaceuticals, particularly targeting neurological disorders. Its structural features allow it to interact with biological pathways relevant to these conditions.

- Anticancer Activity : Preliminary studies suggest it may serve as a precursor in synthesizing anticancer agents, interacting with cancer-related pathways.

Biological Research

- Enzyme-Substrate Interactions : The compound is employed in studying how enzymes interact with substrates, providing insights into biochemical processes.

- Protein-Ligand Binding Studies : It serves as a model compound for understanding binding affinities and mechanisms involving specific receptors.

Chemical Synthesis

- Building Block for Complex Molecules : this compound is utilized as a versatile building block in the synthesis of more complex organic molecules.

Industrial Applications

- Specialty Chemicals Production : The compound is used as an intermediate in synthesizing agrochemicals and other specialty chemicals.

Case Studies

- Antimicrobial Activity Study : In vitro studies have shown that this compound exhibits antimicrobial properties against certain bacterial strains. Comparative studies indicate that derivatives with similar structures demonstrate varying degrees of efficacy.

- Neuropharmacological Research : Research into the neuropharmacological effects of this compound has revealed its potential to influence neurotransmitter systems, suggesting avenues for treating conditions such as depression or anxiety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with methyl 3-amino-2-(4-fluorophenyl)propanoate hydrochloride, differing in substituents, functional groups, or stereochemistry:

Methyl 3-amino-2-(4-chlorophenyl)propanoate Hydrochloride

- CAS : 1001180-63-7

- Molecular Formula: C₁₀H₁₃ClNO₂ (inferred from nomenclature; conflicting data in lists C₆H₁₂ClNO, likely a formatting error) .

- Molecular Weight : ~214.5 g/mol (calculated; reports 149.62 g/mol, inconsistent with structure).

- Key Differences: Chlorine replaces fluorine at the para position of the phenyl ring.

- Applications : Used in high-purity synthesis (99%–99.999% grades) for life science research .

Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate Hydrochloride

- CAS : 1209305-92-9

- Molecular Formula: C₁₂H₁₆ClFNO₂ (inferred from structure) .

- Key Differences: A benzyl group [(4-fluorophenyl)methyl] replaces the direct 4-fluorophenyl substitution.

- Applications : Primarily for R&D bulk quantities available upon request .

3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride

- CAS: Not explicitly listed (referenced in ).

- Molecular Formula : C₁₂H₁₇ClFN₂O (inferred).

- Key Differences : The ester group is replaced by an N-methylamide. This modification enhances hydrogen-bonding capacity and alters solubility, making it more suitable for target engagement in kinase inhibitors or GPCR modulators .

- Applications : Explored in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to its targeted mechanism of action .

Comparative Data Table

Notes:

Structural and Functional Insights

Substituent Effects

- Fluorine vs. Chlorine : Fluorine’s high electronegativity enhances electron-withdrawing effects, improving metabolic stability and membrane permeability compared to chlorine .

- Ester vs. Amide : Esters are more labile under basic conditions, whereas amides offer greater hydrolytic stability, making the latter preferable for prolonged biological activity .

Preparation Methods

Esterification of 3-amino-3-(4-fluorophenyl)propanoic Acid

The primary synthetic route to obtain methyl 3-amino-2-(4-fluorophenyl)propanoate hydrochloride involves the esterification of the corresponding amino acid, 3-amino-3-(4-fluorophenyl)propanoic acid, with methanol. This is typically catalyzed by a strong acid such as hydrochloric acid to facilitate the formation of the methyl ester.

-

- Reflux in methanol with hydrochloric acid as catalyst

- Duration sufficient to ensure complete esterification

- Resulting product is isolated as the hydrochloride salt

-

- Recrystallization or chromatographic techniques are employed to purify the compound to the desired quality standards.

This method is well-established and provides a straightforward approach to synthesize the target compound with good yield and purity.

Industrial Production Techniques

In industrial settings, the synthesis is optimized for scalability and efficiency:

Continuous flow reactors:

These reactors allow precise control over reaction parameters such as temperature, pressure, and reaction time, leading to consistent product quality and higher yields.Automation:

Automated systems enable reproducible conditions and minimize human error, enhancing safety and throughput.Process optimization:

Parameters such as acid concentration, solvent choice, and reaction time are finely tuned to maximize conversion and minimize by-products.

This approach aligns with modern pharmaceutical manufacturing practices, emphasizing reproducibility and regulatory compliance.

Alternative Synthetic Routes and Reaction Mechanisms

While the esterification of the amino acid is the most direct method, related patent literature provides insight into alternative synthetic strategies involving:

Use of alkali metal bases:

For example, sodium hydride or potassium methoxide can be used to generate reactive intermediates in situ, which then react with methyl cyanoacetate derivatives to form the amino ester.Solvent systems:

Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethoxyethane, or tetrahydrofuran (THF) are commonly used to facilitate these reactions.Temperature control:

Reactions are often conducted near room temperature (~20°C) to avoid side reactions such as reductions or decompositions.Acid work-up:

Following base-mediated steps, acidification with aqueous hydrochloric acid or other acids (hydrobromic, sulfuric, trifluoroacetic) converts intermediates into the hydrochloride salt of the amino ester.

These methods, though more complex, can offer advantages in yield or purity depending on the starting materials and desired scale.

Summary Table of Preparation Methods

Research Findings and Considerations

Yield optimization:

Reflux time and acid concentration critically affect the esterification yield. Overly harsh conditions may cause side reactions or degradation.Purity control:

The hydrochloride salt form improves stability and crystallinity, facilitating purification and handling.Solvent choice:

Methanol is preferred for esterification due to its reactivity and ease of removal. Aprotic solvents are favored in base-mediated routes for better control of reaction intermediates.Temperature sensitivity:

Maintaining mild temperatures (~20°C) during base-mediated steps prevents undesired side reactions, improving overall selectivity.Scalability: Continuous flow reactors and automated systems are increasingly used to translate lab-scale methods to industrial production with consistent quality.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structural integrity of methyl 3-amino-2-(4-fluorophenyl)propanoate hydrochloride?

- Methodology :

- HPLC with UV detection is commonly used to assess purity (≥98% as per and ).

- NMR spectroscopy (1H and 13C) confirms structural features, such as the 4-fluorophenyl group and ester moiety. For stereochemical validation, chiral HPLC or circular dichroism (CD) may be required .

- LC-MS ensures molecular weight consistency (e.g., molecular weight 233.67 g/mol for hydrochloride salt; ).

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Key Protocols :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319; ).

- Ventilation : Work in a fume hood to prevent inhalation (H335; P261/P271; ).

- Storage : Keep in a dry, airtight container at 2–8°C under inert gas (P233/P410; ).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501; ).

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Synthetic Strategies :

- Stepwise Esterification : Start with 4-fluorophenylpropanoic acid, followed by amination and HCl salt formation ().

- Catalytic Methods : Use palladium catalysts for coupling reactions to reduce byproducts (analogous to methods in ).

- Purification : Employ recrystallization in ethanol/water mixtures to enhance purity (≥95%; ).

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in drug development?

- Case Study :

- The (S)-enantiomer of structurally similar compounds (e.g., Lifitegrast intermediates) shows enhanced receptor binding due to spatial compatibility with target proteins ().

- Chiral Resolution : Use chiral auxiliaries (e.g., tert-butoxycarbonyl groups) during synthesis to control stereochemistry ( ).

- In vitro Assays : Compare enantiomers in kinase inhibition or cellular uptake studies to quantify activity differences .

Q. What are the common sources of data contradiction in studies involving this compound, and how can they be resolved?

- Analytical Challenges :

- Purity Discrepancies : Variability in HPLC methods (e.g., column type, mobile phase) may lead to conflicting purity reports. Standardize protocols using USP-NF guidelines ().

- Solubility Conflicts : Discrepancies in DMSO vs. aqueous solubility data can arise from hygroscopicity. Use Karl Fischer titration to confirm water content .

- Mitigation : Cross-validate results with orthogonal techniques (e.g., NMR + LC-MS) and report detailed experimental conditions.

Q. What strategies are effective for studying the metabolic stability of this compound in preclinical models?

- Experimental Design :

- In vitro Models : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation. Monitor metabolites via HR-MS/MS ( ).

- Isotope Labeling : Synthesize a deuterated analog (e.g., 2H-labeled methyl group) to track metabolic pathways (analogous to methods in ).

- In vivo PK Studies : Administer intravenously in rodents and measure plasma half-life using LC-MS quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.